REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:3]=1[C:4]([NH:6][C:7]1[CH:16]=[CH:15][C:14]2[CH2:13][CH2:12][CH2:11][NH:10][C:9]=2[N:8]=1)=[O:5].N1C=CC=CC=1.[F:28][C:29]1[CH:34]=[CH:33][C:32]([S:35](Cl)(=[O:37])=[O:36])=[CH:31][CH:30]=1>ClCCl>[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:3]=1[C:4]([NH:6][C:7]1[CH:16]=[CH:15][C:14]2[CH2:13][CH2:12][CH2:11][N:10]([S:35]([C:32]3[CH:33]=[CH:34][C:29]([F:28])=[CH:30][CH:31]=3)(=[O:37])=[O:36])[C:9]=2[N:8]=1)=[O:5]
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Name
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2,6-Difluoro-N-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide
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Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC2=NC=3NCCCC3C=C2)C(=CC=C1)F
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Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0.025 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)S(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
Next, the reaction mixture was washed with 1M HCl(aq), sat'd NaHCO3(aq), and brine
|
Type
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CONCENTRATION
|
Details
|
The resulting organic solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DMSO
|
Type
|
CUSTOM
|
Details
|
purified by HPLC
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC2=NC=3N(CCCC3C=C2)S(=O)(=O)C2=CC=C(C=C2)F)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |